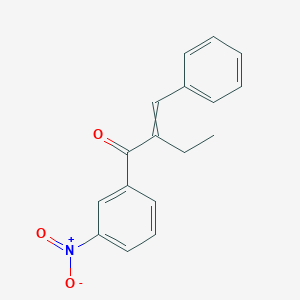![molecular formula C16H17NO2 B14377661 N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide CAS No. 89937-04-2](/img/structure/B14377661.png)
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a hydroxy group, a phenylethyl group, and an acetamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide typically involves the reaction of 2-(1-hydroxy-1-phenylethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated systems for mixing, heating, and purification to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic and antipyretic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-phenylethyl)acetamide
- 2-(4-Chlorophenyl)-N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)acetamide
- N-(1-Cyano-1-phenylethyl)acetamide
Uniqueness
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide is unique due to the presence of the hydroxy group and the specific arrangement of the phenylethyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89937-04-2 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[2-(1-hydroxy-1-phenylethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15-11-7-6-10-14(15)16(2,19)13-8-4-3-5-9-13/h3-11,19H,1-2H3,(H,17,18) |
Clave InChI |
QKBBTYGQACVHSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


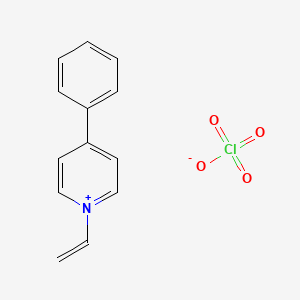
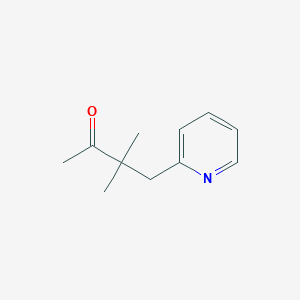
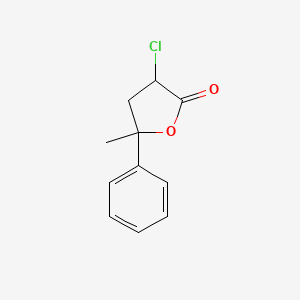
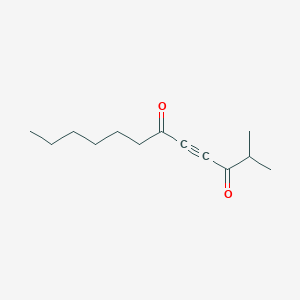
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

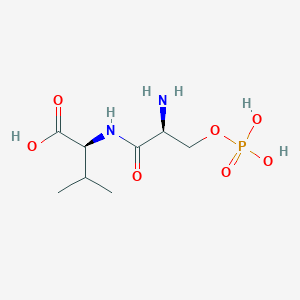
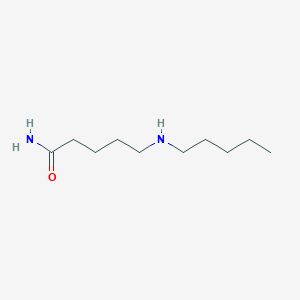
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
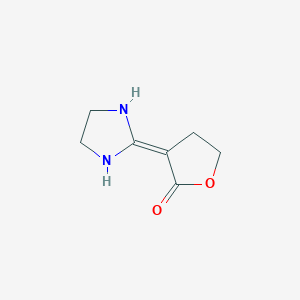
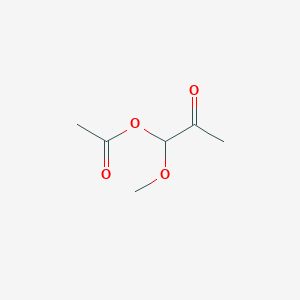

![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
